molecular formula C8H17NO2 B12050226 3-Methyl-2-(propylamino)butanoic acid

3-Methyl-2-(propylamino)butanoic acid

Cat. No.: B12050226
M. Wt: 159.23 g/mol
InChI Key: SXDSPQBVBYCOKT-UHFFFAOYSA-N
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Description

3-Methyl-2-(propylamino)butanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of butanoic acid, where the hydrogen atoms are substituted with a methyl group and a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(propylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methyl-2-aminobutanoic acid with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-Methyl-2-aminobutanoic acid.

    Reagent: Propyl halide (e.g., propyl bromide).

    Conditions: Basic conditions using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 3-Methyl-2-aminobutanoic acid is dissolved in a suitable solvent (e.g., ethanol), and the propyl halide is added. The mixture is then heated under reflux for several hours to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-Methyl-2-(propylamino)butanone, which can be synthesized from 3-Methyl-2-aminobutanone and propylamine. The hydrogenation process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(propylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base.

Major Products

    Oxidation: Formation of 3-Methyl-2-(propylamino)butanone or this compound.

    Reduction: Formation of 3-Methyl-2-(propylamino)butanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(propylamino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It may also interact with receptors or transporters in biological systems, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simple carboxylic acid with a similar structure but lacking the methyl and propylamino groups.

    3-Methylbutanoic acid: Similar to 3-Methyl-2-(propylamino)butanoic acid but without the propylamino group.

    2-Methylbutanoic acid: Another isomer with a different arrangement of the methyl group.

Uniqueness

This compound is unique due to the presence of both a methyl group and a propylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-methyl-2-(propylamino)butanoic acid

InChI

InChI=1S/C8H17NO2/c1-4-5-9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

SXDSPQBVBYCOKT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C(C)C)C(=O)O

Origin of Product

United States

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